Cas no 915230-23-8 (ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate)

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a fluorinated imidazole derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. Its carboxylate ester functionality allows for further derivatization, facilitating the synthesis of diverse heterocyclic scaffolds. This compound is particularly useful as an intermediate in the development of enzyme inhibitors, receptor modulators, and other biologically active molecules. Its structural features contribute to improved binding affinity and selectivity in target interactions. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate structure
915230-23-8 structure
商品名:ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
CAS番号:915230-23-8
MF:C7H7F3N2O2
メガワット:208.137892007828
CID:5228060
PubChem ID:67232218

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
    • 1H-Imidazole-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester
    • Ethyl 5-(trifluoromethyl)-1H-imidazole-2-carboxylate
    • インチ: 1S/C7H7F3N2O2/c1-2-14-6(13)5-11-3-4(12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12)
    • InChIKey: DYFUPPRZDVQGQE-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OCC)=O)NC(C(F)(F)F)=CN=1

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-191671-5.0g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95.0%
5.0g
$2028.0 2025-02-20
Enamine
EN300-191671-0.05g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95.0%
0.05g
$162.0 2025-02-20
1PlusChem
1P02887N-2.5g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
2.5g
$1756.00 2024-04-20
Aaron
AR0288FZ-5g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
5g
$2814.00 2024-07-18
Enamine
EN300-191671-5g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
5g
$2028.0 2023-09-17
1PlusChem
1P02887N-100mg
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
100mg
$350.00 2024-04-20
1PlusChem
1P02887N-1g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
1g
$926.00 2024-04-20
1PlusChem
1P02887N-250mg
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95%
250mg
$491.00 2024-04-20
Enamine
EN300-191671-0.1g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95.0%
0.1g
$241.0 2025-02-20
Enamine
EN300-191671-2.5g
ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate
915230-23-8 95.0%
2.5g
$1370.0 2025-02-20

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate 関連文献

ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 4-(Trifluoromethyl)-1H-Imidazole-2-Carboxylate (CAS: 915230-23-8)

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 915230-23-8) is a trifluoromethyl-substituted imidazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and applications in drug discovery, particularly in the development of novel enzyme inhibitors and bioactive molecules.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, highlighting its efficient preparation through multi-step reactions involving trifluoromethylation and esterification. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.

In another breakthrough, researchers investigated the compound's role as a key intermediate in the synthesis of potent kinase inhibitors. The trifluoromethyl group was found to enhance binding affinity to target proteins, particularly in the ATP-binding sites of kinases. This discovery opens new avenues for designing selective kinase inhibitors with improved pharmacokinetic properties.

Furthermore, ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate has shown promise in antimicrobial applications. A 2023 study demonstrated its efficacy against drug-resistant bacterial strains, with minimal cytotoxicity to mammalian cells. The mechanism of action involves disruption of bacterial cell wall synthesis, suggesting its potential as a scaffold for developing next-generation antibiotics.

Ongoing research is also exploring the compound's utility in PET (positron emission tomography) imaging, where its fluorine atoms could serve as radiolabels for tracking drug distribution in vivo. Preliminary results indicate favorable biodistribution profiles, warranting further investigation.

In conclusion, ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate (CAS: 915230-23-8) represents a versatile building block in medicinal chemistry with applications spanning drug discovery, antimicrobial development, and diagnostic imaging. Future studies should focus on optimizing its synthetic routes and expanding its therapeutic potential through structure-activity relationship studies.

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